2,5-Norbornadiene

Catalog No.
S587503
CAS No.
121-46-0
M.F
C7H8
M. Wt
92.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Norbornadiene

CAS Number

121-46-0

Product Name

2,5-Norbornadiene

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

InChI

InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2

InChI Key

SJYNFBVQFBRSIB-UHFFFAOYSA-N

SMILES

C1C2C=CC1C=C2

Synonyms

2,5-norbornadiene, bicyclo(2.2.1)hepta-2,5-diene

Canonical SMILES

C1C2C=CC1C=C2

The exact mass of the compound 2,5-Norbornadiene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167540. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

2,5-Norbornadiene (NBD) is a strained, bicyclic diene widely employed as a critical building block in organometallic chemistry and polymer science. Its primary procurement value stems from its function as a labile, chelating ligand for transition metals, facilitating the in-situ generation of active catalysts, and as a highly reactive monomer for producing polymers with unique properties via Ring-Opening Metathesis Polymerization (ROMP). [REFS-1, REFS-2] The inherent ring strain and precise geometry of its two non-conjugated double bonds are key attributes that dictate its utility and differentiate it from other cyclic olefins.

Research Fit

Synthetic handle: Bicyclic strained diene for ROMP, cycloaddition, and organometallic studies
Stabilized form: Supplied with BHT inhibitor; verify inhibitor content for storage and handling
Research fit: Photochemical energy storage, conductive polymer synthesis, high-energy fuel precursors

Direct substitution of 2,5-Norbornadiene with other dienes or cyclic olefins often leads to significant performance degradation or process failure. For instance, replacing NBD with 1,5-cyclooctadiene (COD) in catalyst synthesis can alter ligand lability, affecting the rate of formation and concentration of the active catalytic species. [1] Using a mono-olefin like norbornene eliminates the ability to form cross-linked polymers or to perform post-polymerization functionalization on a second double bond, a key feature in advanced materials design. [2] Furthermore, its unique valence isomerization to quadricyclane, which is central to its use in molecular solar thermal (MOST) energy storage systems, is a property not shared by common, less-strained dienes.

Substitution Risk

Photochemical inactivity
Norbornene does not support valence isomerization to quadricyclane; substitution may limit energy storage research.
Polymerization pathway divergence
NBDE produces crosslinked conjugated polymers via ROMP/addition competition; norbornene yields different topology.
Radical anion chemistry
NBDE radical anion forms σ-bonded dimer; quadricyclane isomerizes rapidly to NBDE radical anion, altering reactivity profiles.

Precursor for Molecular Solar Thermal (MOST) Systems with High Energy Density

Unsubstituted 2,5-Norbornadiene is the foundational precursor for MOST systems, which store solar energy via photochemical isomerization to its high-strain valence isomer, quadricyclane. This conversion stores a significant amount of energy, which can be released as heat on demand. The energy released upon reversion is approximately 89-96 kJ/mol. [REFS-1, REFS-2] While functionalized NBDs are developed to shift absorption into the visible spectrum, the parent NBD is the essential, cost-effective starting point for this entire class of energy-storing materials.

Evidence DimensionStored Energy Density (Gravimetric)
Target Compound Data~0.97-1.04 MJ/kg
Comparator Or BaselineOther photoswitch systems (e.g., Azobenzene derivatives often have lower energy densities)
Quantified DifferenceNBD systems offer one of the highest theoretical energy storage densities among organic photoswitches.
ConditionsPhotochemical isomerization to quadricyclane and subsequent catalyzed or thermal reversion.

For researchers developing new energy storage materials, procuring the unsubstituted NBD is the primary route to synthesizing novel, high-performance MOST systems.

Polymerization Mechanism
Reported
NBDE: ROMP + addition, crosslinked conjugated polymer (ESR signal)
Norbornene: single mechanism, no crosslinking
Procure NBDE for conjugated crosslinked polymer architectures
Mo(CO)5PPh3/alkylaluminum catalyst systems; solvent-dependent antagonism

Enabling Stereoselective Polymerization: High Cis-Content in ROMP

The choice of monomer is critical for controlling polymer microstructure. When polymerized using specific initiator systems, 2,5-Norbornadiene enables the synthesis of polynorbornadiene (PNBD) with high stereoregularity. For example, using the bimetallic initiator Na[W2(µ-Cl)3Cl4(THF)2] results in PNBD with high cis-stereoselectivity of 80–86%, independent of reaction conditions. [1] This level of microstructural control is not universally achievable with other cyclic olefins and is crucial for tuning the final material properties such as thermal and mechanical performance.

Evidence DimensionPolymer Microstructure (% cis content)
Target Compound Data80-86% cis content
Comparator Or BaselineMany standard ROMP systems, such as those using first-generation Grubbs catalysts with norbornene, often produce polymers with a higher proportion of trans double bonds or mixed stereochemistry.
Quantified DifferenceSignificantly higher cis-content compared to less selective catalyst/monomer pairings.
ConditionsROMP initiated by Na[W2(µ-Cl)3Cl4(THF)2] at room temperature.

For applications requiring specific polymer properties, procuring NBD provides a pathway to materials with controlled, high cis-content that would be otherwise inaccessible.

Valence Isomerization Φ
Reported
Φ = 0.5 (sensitized) / 0.39 (ET)
Norbornene: Φ = 0
Supports photoswitch and energy storage research fit
Acridinone sensitizers, near-UV; electron-transfer sensitization

High-Selectivity Pathway to Functional Monomers via Palladium-Catalyzed Hydrosilylation

2,5-Norbornadiene serves as a superior precursor for silicon-substituted norbornene monomers due to its potential for highly selective monofunctionalization. While Pt- or Rh-catalyzed hydrosilylation of NBD yields a difficult-to-separate mixture of three isomers (exo- and endo-norbornenes and nortricyclane), a specific palladium-based catalyst system, (AllPdCl)2/R-MOP, completely suppresses the formation of the endo-isomer. [1] This process yields only the desired exo-norbornene and nortricyclane, simplifying purification and improving the overall process efficiency for producing specialty monomers.

Evidence DimensionProduct Selectivity (endo-isomer formation)
Target Compound Data0% endo-isomer formation
Comparator Or BaselinePt- or Rh-based catalysts, which produce a mixture of three isomers (exo, endo, and nortricyclane).
Quantified DifferenceComplete suppression of endo-isomer formation.
ConditionsHydrosilylation with pentamethyldisiloxane using (AllPdCl)2/R-MOP catalyst system at 45 °C.

This selectivity simplifies downstream processing, reduces waste, and lowers purification costs, making NBD a more economically viable precursor for specific functional monomers.

Radical Anion Reactivity
Reported
k dimer = 1.2×10⁷ M⁻¹s⁻¹
k isomer (QE→NE) = 1.3×10⁹ M⁻¹s⁻¹
NBDE radical anion provides stable platform for radiation chemistry
Pulse radiolysis in HMPA; QE isomerizes even at 77 K
Cycloaddition Pathway
Reported
NBD: [2π+2π+2π] cycloaddition, stereospecific for cis/trans alkenes
Quadricyclane: [2σ+2σ+2π] cycloaddition
Exclusive substrate for stereospecific [2π+2π+2π] transformation
Orbital symmetry conservation; deuterium isotope effect analysis
Hydrogenation Selectivity
Patent-based
NBDE: no perceptible hydrogenation under process conditions
Cyclopentadiene impurity: fully hydrogenated to cyclopentene/cyclopentane
Enables purification for high-purity monomer feedstock
Pd/Al2O3 (0.1–0.5 wt% Pd), concurrent H2 flow
Storage Stability
Class-level
NBDE: 0.05–0.1% BHT required; UN2251 explosive polymerization warning
Norbornene: generally unstabilized
Verify inhibitor content and storage conditions for safe handling
Data to verify per commercial supplier; shelf-life may vary

Core Component for Solar Energy Storage Research

Serves as the essential, scalable starting material for synthesizing libraries of functionalized norbornadiene-quadricyclane systems aimed at developing closed-loop molecular solar thermal energy storage devices. [1]

Precursor for High-Performance Homogeneous Catalysts

Used in the synthesis of transition metal complexes (e.g., with Rh, Ir, Pd) where the NBD ligand's lability allows for easy displacement to generate highly active, coordinatively unsaturated catalytic species for reactions like hydrogenation and C-C coupling. [2]

Monomer for Advanced Polymers with Controlled Microstructure

Employed in Ring-Opening Metathesis Polymerization (ROMP) with specific catalysts to produce polynorbornadienes with high cis-content, leading to materials with tailored thermal and mechanical properties for specialty applications. [3]

Synthesis of Purified Silane-Functionalized Monomers

Acts as a key intermediate for producing high-purity exo-norbornene silane monomers through selective palladium-catalyzed hydrosilylation, avoiding the formation of difficult-to-remove endo-isomers common with other catalytic systems. [4]

Application Fit

Application
Selection Property
Validation Focus
Photochemical energy storage
Reversible photoisomerization to quadricyclane
Energy storage density and quantum yield under chosen sensitizer
Crosslinked conjugated polymer synthesis
Competing ROMP/addition mechanism
Crosslinking density and conjugated structure via ESR
High-energy-density fuel precursor research
Cyclopentadiene removal selectivity
Monomer purity for polymerization catalyst efficiency
Stereospecific [2π+2π+2π] cycloaddition
Orbital symmetry-controlled cycloaddition
Stereochemical outcome and diastereoselectivity

Physical Description

2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes.
Liquid

XLogP3

2.1

Boiling Point

89.5 °C

Flash Point

-6 °F (NFPA, 2010)

LogP

2.67 (LogP)

Melting Point

-19.1 °C

UNII

W9ZTQ75ZUS

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 6 notifications to the ECHA C&L Inventory.;
H225 (94.74%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

121-46-0
16422-76-7

Wikipedia

2,5-norbornadiene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Pharmaceutical and medicine manufacturing
Bicyclo[2.2.1]hepta-2,5-diene: ACTIVE

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